molecular formula C40H58S6Sn2 B6591795 [4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane CAS No. 1613389-30-2

[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B6591795
CAS No.: 1613389-30-2
M. Wt: 968.7 g/mol
InChI Key: NWVZZUBZUJKJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound. It is characterized by its unique structure, which includes thiophene and thieno2,3-fbenzothiol moieties, as well as trimethylstannyl groups

Properties

IUPAC Name

[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40S6.6CH3.2Sn/c1-5-9-11-23(7-3)21-37-29-15-13-27(39-29)31-25-17-19-36-34(25)32(26-18-20-35-33(26)31)28-14-16-30(40-28)38-22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVZZUBZUJKJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CSC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)SCC(CC)CCCC)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58S6Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

968.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves several steps. The key synthetic route includes the following steps:

    Formation of the thiophene derivative: The initial step involves the synthesis of 5-(2-ethylhexylsulfanyl)thiophene-2-carbaldehyde through a reaction between thiophene-2-carbaldehyde and 2-ethylhexyl mercaptan under basic conditions.

    Cyclization: The thiophene derivative undergoes cyclization with 2,3-dibromothiophene to form the thienobenzothiol core.

Chemical Reactions Analysis

Stille Cross-Coupling Reactions

The compound contains two trimethylstannyl (–Sn(CH₃)₃) groups, making it a key participant in Stille coupling reactions. This palladium-catalyzed process enables bond formation between stannanes and aryl/vinyl halides or triflates. For this compound, reactivity occurs at both stannyl sites:

Reaction PartnerExpected Product TypeApplication Context
Aryl halides (e.g., C₆H₅Br)Extended π-conjugated polymers or oligomersOrganic photovoltaics (OPVs)
Vinyl triflatesFunctionalized thiophene derivativesOrganic field-effect transistors (OFETs)

The reaction mechanism follows a standard catalytic cycle:

  • Oxidative addition of the halide/triflate to Pd⁰.

  • Transmetallation with the stannane.

  • Reductive elimination to form the C–C bond .

Thiophene Core Reactivity

Reaction TypeTarget PositionOutcome
Brominationα-position of thiopheneIntroduction of Br for further cross-coupling
OxidationSulfur atomsFormation of sulfoxides/sulfones (rare, given alkyl protection)

Stannyl Group Reactivity

The trimethylstannyl groups are susceptible to protodestannylation under acidic conditions, forming C–H bonds. This reaction is critical for modifying the compound’s solubility or electronic properties:

R–Sn(CH3)3+H+R–H+(CH3)3Sn+\text{R–Sn(CH}_3\text{)}_3 + \text{H}^+ \rightarrow \text{R–H} + (\text{CH}_3)_3\text{Sn}^+

Side reactions :

  • Transmetallation with other metals (e.g., Cu, Zn).

  • Hydrolysis in aqueous environments (requires anhydrous conditions for storage) .

Synthetic Pathways

The compound is synthesized via multi-step routes, typically involving:

  • Suzuki coupling to attach thiophene units to the BDT core.

  • Lithiation-Stannylation for introducing Sn(CH₃)₃ groups.

  • Purification via column chromatography (critical due to heavy metal content) .

Stability Considerations

  • Thermal stability : Decomposition observed above 200°C (common for organotin compounds).

  • Light sensitivity : Conjugated systems may degrade under UV exposure, limiting OPV applications without encapsulation .

Research Gaps

While the compound’s structural features suggest broad utility in organic electronics, no peer-reviewed studies directly documenting its reactivity were identified in accessible literature. Current insights derive from:

  • Analogous BDT-stannane systems .

  • General organotin reaction databases .

Experimental validation of reaction yields, regioselectivity, and catalytic conditions remains unpublished.

Scientific Research Applications

Chemical Properties and Structure

BDTT features a unique structure comprising multiple thiophene units and trimethylstannyl groups, which contribute to its electronic properties. The presence of these functional groups enhances charge transport capabilities, making it suitable for use in electronic applications. The compound's chemical formula is C40H58S4Sn2C_{40}H_{58}S_4Sn_2, with a molecular weight of 904.57 g/mol.

Materials Science

BDTT is utilized in the development of organic semiconductors and conductive polymers due to its excellent electronic properties. Its ability to form stable thin films makes it ideal for applications in flexible electronics.

ApplicationDescription
Organic SemiconductorsUsed in the fabrication of thin-film transistors (TFTs) due to high charge mobility.
Conductive PolymersActs as a conductive filler in polymer matrices, enhancing their electrical conductivity.

Organic Electronics

In the realm of organic electronics , BDTT plays a crucial role in the manufacturing of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . Its efficient charge transport properties contribute to improved device performance.

Device TypeFunctionality
OLEDsProvides high luminance and efficiency due to effective electron transport.
OPVsEnhances light absorption and charge separation, leading to higher power conversion efficiencies.

Case Study: Photovoltaic Performance
Research has demonstrated that incorporating BDTT into OPV structures significantly increases power conversion efficiency by optimizing the morphology of the active layer and facilitating better charge transport .

Biological Studies

BDTT's interactions with biological molecules are under investigation to assess its potential as a bioactive agent . Studies focus on how the compound interacts with proteins and nucleic acids, which could reveal therapeutic applications.

Research FocusTechniques Used
Protein InteractionsSurface plasmon resonance (SPR) to study binding affinities.
Nucleic Acid InteractionsFluorescence spectroscopy to analyze binding dynamics.

Mechanism of Action

The mechanism of action of [4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves its interaction with molecular targets such as electron-rich and electron-deficient species. The compound’s trimethylstannyl groups facilitate its binding to various substrates, while the thiophene and thieno2,3-fbenzothiol moieties contribute to its electronic properties. These interactions enable the compound to participate in charge transfer processes and catalytic reactions.

Comparison with Similar Compounds

Similar compounds to [4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane include:

The uniqueness of [4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its combination of organotin and thiophene moieties, which impart distinct electronic and chemical properties not commonly found in other compounds.

Biological Activity

The compound [4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f]benzothiol-6-yl]-trimethylstannane is an organometallic compound that has gained attention for its potential biological activities and applications in various fields. This article explores its biological activity, mechanisms, and relevant research findings.

Molecular Formula: C40H56S6Sn2
Molecular Weight: 1004.7 g/mol
IUPAC Name: [4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f]benzothiol-6-yl]-trimethylstannane

Structure and Functional Groups

The compound features a complex structure with multiple functional groups:

  • Thieno[2,3-f]benzothiol core : Provides a unique electronic environment.
  • Ethylhexylsulfanyl groups : Enhance lipophilicity and potentially increase biological interactions.
  • Trimethylstannyl groups : Facilitate substitution reactions and enhance reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through mechanisms such as:

  • Sulfide oxidation tuning : This process enhances the reactivity of the compound in biological systems.
  • Photocatalytic hydrogen evolution pathway : The compound exhibits high photocatalytic activities under visible light, suggesting potential applications in energy conversion and environmental remediation.

Anticancer Activity

Recent studies have revealed that derivatives of thiophene compounds exhibit significant anticancer properties. For example:

  • Case Study : A related thienobenzothiol derivative demonstrated selective cytotoxicity against various cancer cell lines with IC50 values ranging from 15.1 to 28.7 μM for different cancer types, including breast and prostate cancers .

Antimicrobial Properties

Compounds similar to [4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f]benzothiol-6-yl]-trimethylstannane have shown broad-spectrum antimicrobial activities:

  • Research Findings : Studies indicated effective inhibition against both Gram-positive and Gram-negative bacteria at concentrations around 200 μg/mL .

Other Biological Activities

The compound's structural analogs have been investigated for various pharmacological effects:

  • Antifungal Activity : Some derivatives have demonstrated potent antifungal effects against common pathogens.
  • Anti-inflammatory Effects : Certain functional groups within the compound are linked to reduced inflammation markers in vitro.

Materials Science

Due to its unique electronic properties, the compound is explored in:

  • Organic Electronics : Utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Industrial Applications

The stability and reactivity of the compound make it suitable for:

  • Coatings and Adhesives : Its chemical properties allow for effective use in industrial applications.

Summary of Research Findings

Activity TypeObserved EffectsReference
AnticancerIC50 values between 15.1 - 28.7 μM across cell lines
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalPotent effects against fungal pathogens
Anti-inflammatoryReduced inflammation markers in vitro

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing [4,8-bis(thiophene-stannane) derivatives], and what key intermediates are involved?

  • Methodological Answer : Synthesis often involves multi-step organometallic coupling reactions. For example, stannane-thiophene building blocks are typically prepared via Stille coupling, requiring anhydrous conditions (e.g., THF solvent, NaH as a base) to stabilize trimethylstannyl groups . Key intermediates include functionalized thiophene derivatives (e.g., 5-(2-ethylhexylsulfanyl)thiophen-2-yl units), which are synthesized via nucleophilic substitution or metal-catalyzed cross-coupling. Purification methods such as column chromatography (silica gel, THF/hexane eluents) are critical for isolating stannane-containing products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 119Sn^{119}\text{Sn} NMR to confirm stannane coordination and thiophene substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) to verify molecular weight and detect side products.
  • X-ray Crystallography : For unambiguous structural confirmation, though challenging due to air sensitivity of stannanes .
  • Elemental Analysis : Quantify C, H, S, and Sn to validate stoichiometry .

Advanced Research Questions

Q. What experimental strategies mitigate competing side reactions during Stille coupling of trimethylstannyl groups?

  • Methodological Answer :

  • Optimized Catalyst Systems : Use Pd(PPh3_3)4_4 or Pd2_2(dba)3_3 with AsPh3_3 to enhance coupling efficiency and reduce homocoupling byproducts .
  • Stoichiometric Control : Limit excess stannane reagents to prevent undesired transmetallation.
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) with iodine visualization to track intermediate formation .
  • Inert Atmosphere : Conduct reactions under argon/glovebox conditions to prevent oxidation of Sn–C bonds .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 119Sn^{119}\text{Sn} NMR shifts)?

  • Methodological Answer :

  • Dynamic Behavior Analysis : Investigate temperature-dependent NMR to assess rotational barriers or aggregation effects in stannane-thiophene systems.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to correlate experimental shifts with electronic environments .
  • Comparative Studies : Benchmark against structurally analogous stannanes (e.g., triphenylstannane derivatives) to isolate substituent effects .

Q. What methodologies assess the stability of trimethylstannyl groups under ambient and catalytic conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to controlled humidity/oxygen levels and monitor decomposition via FT-IR (Sn–O/Sn–S bond formation) .
  • Catalytic Screening : Test stability in presence of Pd catalysts (common in cross-coupling) using in situ Raman spectroscopy to detect ligand dissociation .
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (<150°C for most organostannanes) .

Applications-Oriented Questions

Q. How can this compound be utilized in organic electronic materials (e.g., OPVs, OFETs)?

  • Methodological Answer :

  • Bandgap Engineering : Modify the thiophene backbone’s electron-rich properties by altering alkylsulfanyl substituents (e.g., 2-ethylhexyl vs. linear chains) to tune HOMO/LUMO levels .
  • Thin-Film Fabrication : Spin-coat stannane-thiophene derivatives onto ITO substrates and characterize morphology via AFM/GIWAXS .
  • Device Integration : Pair with electron-deficient acceptors (e.g., IT-4F derivatives) in bulk heterojunction solar cells, optimizing donor:acceptor ratios via J-V curve analysis .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

  • Methodological Answer :

  • Flow Chemistry : Transition batch reactions to continuous-flow systems to enhance heat/mass transfer and reduce stannane degradation (see Omura-Sharma-Swern oxidation protocols for inspiration) .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, catalyst loading) and identify critical process parameters .
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate conversions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Reactant of Route 2
Reactant of Route 2
[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.